PYR14-TFSI

Description

Nomenclature and Chemical Identity

1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is a room-temperature ionic liquid (RTIL) with systematic nomenclature reflecting its cation-anion architecture. The International Union of Pure and Applied Chemistry (IUPAC) name is 1-butyl-1-methylpyrrolidin-1-ium bis[(trifluoromethyl)sulfonyl]azanide , while its Chemical Abstracts Service (CAS) registry number is 223437-11-4 . The compound is alternatively designated as BMP-TFSI or PYR14-TFSI , where "PYR" denotes the pyrrolidinium cation, "14" indicates a butyl (C₄) and methyl (C₁) substituent, and "TFSI" abbreviates the bis(trifluoromethanesulfonyl)imide anion.

| Synonym | Abbreviation | Source |

|---|---|---|

| 1-Butyl-1-methylpyrrolidinium bistriflimide | BMP-BTI | |

| N-butyl-N-methylpyrrolidinium TFSI | This compound | |

| 1-n-Butyl-1-methylpyrrolidinium NTf₂ | BMP-NTf₂ |

Molecular Structure and Composition

Empirical Formula (C₁₁H₂₀F₆N₂O₄S₂)

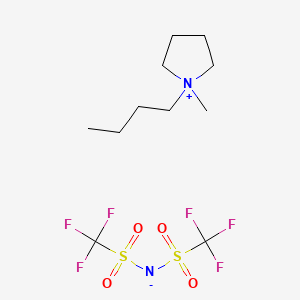

The compound comprises a 1-butyl-1-methylpyrrolidinium cation and a bis(trifluoromethanesulfonyl)imide anion. The empirical formula, C₁₁H₂₀F₆N₂O₄S₂ , corresponds to a molecular weight of 422.41 g/mol . The cation features a five-membered pyrrolidinium ring with a butyl (-C₄H₉) and methyl (-CH₃) substituent on the nitrogen atom, while the anion consists of two trifluoromethanesulfonyl groups bonded to a central imide nitrogen.

| Component | Structural Formula | Molecular Weight Contribution |

|---|---|---|

| Cation | [C₉H₂₀N]⁺ | 142.27 g/mol |

| Anion | [C₂F₆NO₄S₂]⁻ | 280.14 g/mol |

Common Synonyms and Abbreviations

The compound is frequently referenced in literature under truncated names such as BMP-TFSI or This compound . Alternative designations include 1-butyl-1-methylpyrrolidinium triflimide and N,N-butylmethylpyrrolidinium bistriflylimide , reflecting regional nomenclature preferences.

Position within Ionic Liquid Classification

1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide belongs to the quaternary ammonium ionic liquids subclass, characterized by a saturated heterocyclic cation paired with a weakly coordinating anion. Its classification is further defined by:

- Cation type : Pyrrolidinium derivatives, which exhibit higher thermal stability compared to imidazolium-based analogs due to the absence of acidic protons.

- Anion type : Bis(trifluoromethanesulfonyl)imide (TFSI⁻), known for its delocalized charge and low nucleophilicity, which enhances electrochemical stability.

| Classification Parameter | Description |

|---|---|

| Cation | 1-Butyl-1-methylpyrrolidinium |

| Anion | Bis(trifluoromethanesulfonyl)imide |

| Melting Point | -12.65°C (liquid at room temperature) |

| Viscosity (25°C) | 766 mPa·s |

Historical Development in Ionic Liquid Research

The synthesis of air- and water-stable ionic liquids in the 1990s marked a paradigm shift in the field. While early ionic liquids like ethylammonium nitrate (1914) were moisture-sensitive, the 1992 discovery of 1-ethyl-3-methylimidazolium tetrafluoroborate by Wilkes and Zaworotko demonstrated improved stability. This catalyzed interest in alternative cations, including pyrrolidinium derivatives, which offered superior thermal and electrochemical properties.

The specific combination of 1-butyl-1-methylpyrrolidinium and TFSI⁻ emerged in the early 2000s as researchers sought low-viscosity, high-conductivity electrolytes for energy storage systems. Its synthesis typically involves a metathesis reaction between 1-butyl-1-methylpyrrolidinium bromide and lithium bis(trifluoromethanesulfonyl)imide, yielding a hydrophobic ionic liquid with a wide electrochemical window (~6.1 V).

Propriétés

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-butyl-1-methylpyrrolidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.C2F6NO4S2/c1-3-4-7-10(2)8-5-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLXOARVFIWOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047968 | |

| Record name | 1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Butyl-1-methylpyrrolidium bis(trifluoromethylsulfonyl)imide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

223437-11-4 | |

| Record name | 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223437-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1-methylpyrrolidinium bistriflimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223437114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 223437-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidinium, 1-butyl-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM BISTRIFLIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD74DKK1WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide typically involves the quaternization of N-methylpyrrolidine with 1-chlorobutane, followed by anion exchange with lithium bis(trifluoromethanesulfonyl)imide. The reaction conditions often include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Commonly used solvents include acetonitrile or dichloromethane.

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production process is optimized for higher yields and purity. This involves:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Purification Steps: Including recrystallization and filtration to remove impurities and achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide primarily undergoes:

Substitution Reactions: Particularly nucleophilic substitutions due to the presence of the pyrrolidinium cation.

Electrochemical Reactions: Given its wide electrochemical window, it is stable under various redox conditions.

Common Reagents and Conditions:

Nucleophiles: Such as halides and alkoxides for substitution reactions.

Electrochemical Cells: For redox reactions, often using platinum or glassy carbon electrodes.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyrrolidinium derivatives can be formed.

Redox Products: Typically involve the formation of reduced or oxidized species of the pyrrolidinium cation

Applications De Recherche Scientifique

Energy Storage

Lithium-Ion Batteries

BMP-BTI is utilized as an electrolyte in lithium-ion batteries. Its high ionic conductivity and thermal stability enhance the efficiency and lifespan of these batteries. Research indicates that the incorporation of BMP-BTI can lead to improved charge-discharge performance and overall energy density .

Supercapacitors

In supercapacitors, BMP-BTI contributes to high ionic mobility, which facilitates rapid charge and discharge cycles. This property makes it particularly suitable for energy storage systems that require quick energy release, thereby improving the performance of supercapacitors significantly .

Electrochemical Applications

BMP-BTI is employed in various electrochemical applications due to its favorable electrochemical stability and conductivity. It has been evaluated for use in:

- Electro-deposition of Materials : The compound serves as a medium for depositing refractory materials, enhancing the quality and efficiency of the deposition process .

- Electrolytes for Redox-Active Systems : Studies have shown that BMP-BTI can be incorporated into gel polymer electrolytes for high-energy-density supercapacitors, demonstrating its versatility in electrochemical systems .

Green Chemistry

BMP-BTI plays a crucial role in green chemistry by acting as an environmentally friendly solvent. Its use reduces the reliance on hazardous organic solvents in chemical reactions and extractions. This characteristic aligns with the principles of sustainable chemistry, promoting safer laboratory practices and reducing environmental impact .

Material Science

Synthesis of Advanced Materials

In material science, BMP-BTI is utilized in the synthesis of advanced materials such as nanocomposites and ionic liquids. These materials have applications in catalysis and separation processes, showcasing the compound's versatility beyond traditional uses .

Pharmaceutical Development

BMP-BTI's unique properties make it suitable for pharmaceutical applications, particularly in drug formulation. It enhances the solubility and bioavailability of active pharmaceutical ingredients, which is critical for developing effective medications .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Energy Storage | Lithium-ion batteries | Enhanced efficiency and lifespan |

| Supercapacitors | Improved charge-discharge rates | |

| Electrochemical | Electro-deposition | High-quality material deposition |

| Gel polymer electrolytes | High energy density in supercapacitors | |

| Green Chemistry | Environmentally friendly solvents | Reduced use of hazardous solvents |

| Material Science | Synthesis of nanocomposites | Diverse applications in catalysis |

| Pharmaceutical Development | Drug formulation | Increased solubility and bioavailability |

Case Studies

- Lithium-Ion Battery Studies : Research has demonstrated that BMP-BTI-based electrolytes can significantly improve battery performance metrics such as capacity retention and cycle life compared to conventional electrolytes .

- Supercapacitor Performance : A study highlighted a supercapacitor using BMP-BTI that achieved a voltage of 3.5 V with a substantial energy density, showcasing its potential for high-performance energy storage solutions .

- Green Solvent Applications : In various chemical synthesis processes, BMP-BTI has been shown to replace toxic solvents effectively, leading to safer working conditions without compromising reaction yields .

Mécanisme D'action

The compound exerts its effects primarily through its ionic nature, which allows it to:

Stabilize Charged Species: By providing a stable ionic environment.

Facilitate Ion Transport: Due to its high ionic conductivity, it enhances the movement of ions in electrochemical cells.

Interact with Molecular Targets: Such as electrodes in batteries, where it can improve charge-discharge cycles and overall efficiency

Comparaison Avec Des Composés Similaires

- 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide

- 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide

- 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide

Comparison: 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is unique due to its:

- Higher Viscosity: Compared to imidazolium-based ionic liquids, making it suitable for specific applications requiring thicker electrolytes.

- Wider Electrochemical Window: Allowing for more versatile electrochemical applications.

- Thermal Stability: Providing an advantage in high-temperature applications .

Activité Biologique

1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (BMPyrr-NTf2) is an ionic liquid that has gained attention in various fields, including biochemistry, due to its unique properties and potential biological applications. This article delves into the biological activity of BMPyrr-NTf2, summarizing research findings, case studies, and relevant data.

- Chemical Formula : C11H20F6N2O4S2

- CAS Number : 223437-11-4

- Molecular Weight : 422.41 g/mol

- Density : 1.40 g/cm³

- Melting Point : -18 °C

Biological Activity Overview

BMPyrr-NTf2 exhibits several biological activities, particularly in microbial growth inhibition and enzyme stability. Its ionic nature contributes to its interaction with biological systems, making it a subject of interest for various applications.

Microbial Growth Inhibition

Research indicates that BMPyrr-NTf2 can inhibit the growth of certain microorganisms. For example, studies have shown that it affects the viability of bacteria such as Bacillus amyloliquefaciens, which was isolated from fermented soybean paste. The strain demonstrated tolerance to BMPyrr-NTf2, indicating potential applications in bioprocessing where ionic liquids are used as solvents or reaction media .

Enzyme Stability and Activity

BMPyrr-NTf2 has been tested for its effects on enzyme stability. A notable case study involved the characterization of an extracellular protease (BapIL) produced by Bacillus amyloliquefaciens CMW1. This enzyme maintained activity in the presence of BMPyrr-NTf2 at concentrations up to 80% (v/v), showcasing the ionic liquid's ability to stabilize enzymes in extreme conditions .

Study 1: Enzyme Activity in Ionic Liquids

A study conducted by Merouani et al. highlighted the stability of BapIL in various ionic liquids, including BMPyrr-NTf2. The enzyme retained functionality across a wide pH range (4.0–12.6) and in high salt concentrations (up to 4004 mM NaCl). This suggests that BMPyrr-NTf2 could be utilized in industrial applications where enzyme stability is critical .

Study 2: Electrochemical Applications

BMPyrr-NTf2 has also been explored for its electrochemical properties. It serves as a solvent for the electrochemical synthesis of nanomaterials, demonstrating stability under air and water exposure. This property is beneficial for developing nanostructured materials with potential biomedical applications .

Comparative Analysis of Biological Activity

| Property | BMPyrr-NTf2 | Other Ionic Liquids |

|---|---|---|

| Microbial Growth Inhibition | Yes (e.g., Bacillus amyloliquefaciens) | Varies |

| Enzyme Stability | High (up to 80% v/v) | Generally lower |

| Electrochemical Stability | Stable in air/water | Varies |

Q & A

Basic Research Questions

Q. How can researchers characterize the physical properties of 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide for electrochemical applications?

- Methodology : Measure density, viscosity, and refractive index at controlled temperatures (e.g., 293.15–313.15 K) using calibrated equipment. For example, binary mixtures with toluene can be analyzed to determine miscibility and solvent interactions . Thermal stability is assessed via thermogravimetric analysis (TGA) under inert atmospheres, with degradation onset temperatures typically exceeding 250°C .

Q. What experimental protocols ensure reproducibility when synthesizing electrolytes with this ionic liquid?

- Methodology : Pre-dry the ionic liquid and salts (e.g., LiTFSI, Mg(TFSI)₂) under vacuum at 110°C for 24 hours to remove moisture. Mix components at elevated temperatures (e.g., 60°C) under argon to prevent oxidation. Electrolyte homogeneity is confirmed via Raman spectroscopy or impedance spectroscopy .

Q. How does this ionic liquid enhance safety in lithium-ion batteries compared to conventional electrolytes?

- Methodology : Conduct fire safety tests (e.g., limiting oxygen index, heat release rate) and compare flammability with carbonate-based electrolytes. Thermal abuse tests (e.g., accelerating rate calorimetry) demonstrate reduced exothermic activity when the ionic liquid is combined with Li salts .

Advanced Research Questions

Q. What mechanistic insights explain the electrochemical deposition of metals in this ionic liquid?

- Methodology : Use cyclic voltammetry and chronoamperometry to study reduction pathways. For example, CuI film formation involves I₂ reduction in the ionic liquid, followed by chemical reaction with Cu²+ . For ZnO electrodeposition, vary Zn²+ concentration and temperature to optimize O₂ reduction kinetics .

Q. How do phase transitions of this ionic liquid impact its performance in low-temperature battery applications?

- Methodology : Perform differential scanning calorimetry (DSC) to identify glass transition (Tg) and crystallization temperatures. Swelling studies with PVdF membranes reveal suppressed phase transitions at sub-ambient temperatures, enhancing ionic conductivity in solid-state batteries .

Q. What degradation pathways occur during thermal stress, and how can they be mitigated?

- Methodology : Analyze evolved gases during TGA using mass spectrometry. Degradation products (e.g., SO₂, CF₃ radicals) indicate cleavage of the TFSI⁻ anion. Adding Li salts stabilizes the ionic liquid by forming protective LiF layers .

Q. How does the ionic liquid interact with polymer matrices in composite electrolytes?

- Methodology : Use FTIR and NMR to study hydrogen bonding and cation-polymer interactions. Electrospinning techniques (e.g., PVdF membranes) combined with swelling experiments quantify uptake efficiency and ionic mobility .

Data Contradiction Analysis

Q. Discrepancies in reported thermal stability: How to reconcile variations in degradation onset temperatures?

- Resolution : Purity and moisture content significantly affect stability. Studies using rigorously dried samples (>99.9% purity) report onset temperatures >300°C, while impurities (e.g., Cl⁻, H₂O) lower degradation thresholds . Always validate purity via Karl Fischer titration before testing.

Q. Conflicting results on ionic conductivity in mixed-salt systems: What factors influence reproducibility?

- Resolution : Salt concentration ratios (e.g., Li:IL molar ratios) and anion-cion coordination strength (via Raman spectroscopy) alter conductivity. For example, excess LiTFSI increases viscosity but improves Li⁺ transference numbers .

Methodological Best Practices

- Handling and Storage : Store under inert gas (Ar/N₂) at -20°C to prevent moisture absorption. Use gloveboxes for electrolyte preparation (<1 ppm H₂O/O₂) .

- Toxicity Assessment : Refer to safety data sheets (SDS) for occupational exposure limits. Use fume hoods and PPE when handling due to potential respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.